Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including tert-butyl, benzoyl, and carboxylate groups, contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole moieties. Key steps may include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a suitable dithiole precursor under acidic or basic conditions.
Functional Group Introduction: The tert-butylbenzoyl and carboxylate groups are introduced through Friedel-Crafts acylation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 6’-(4-methylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Tetramethyl 6’-(4-ethylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
This detailed overview provides a comprehensive understanding of Tetramethyl 6’-(4-tert-butylbenzoyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C36H37NO9S3 |
---|---|
Molecular Weight |
723.9 g/mol |
IUPAC Name |
tetramethyl 6'-(4-tert-butylbenzoyl)-5',5',7'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H37NO9S3/c1-18-12-11-13-21-22-28(35(5,6)37(24(18)21)29(38)19-14-16-20(17-15-19)34(2,3)4)47-25(31(40)44-8)23(30(39)43-7)36(22)48-26(32(41)45-9)27(49-36)33(42)46-10/h11-17H,1-10H3 |
InChI Key |
YXQVQHHUULIWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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